Cas no 2309433-05-2 ((2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid)

(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a cyclobutylmethyl substituent at the 4-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and bioactive molecules. The stereochemistry at the 2- and 4-positions enhances its utility in asymmetric synthesis, while the Boc group ensures stability during reactions. Its structural rigidity and functional group compatibility make it valuable for medicinal chemistry applications, including the development of enzyme inhibitors and receptor modulators. The cyclobutyl moiety contributes to conformational constraints, potentially improving target selectivity in drug design.
(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid structure
2309433-05-2 structure
Product name:(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
CAS No:2309433-05-2
MF:C15H25NO4
Molecular Weight:283.363304853439
CID:6363936
PubChem ID:138991349

(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6766759
    • Z3649094172
    • 2309433-05-2
    • (2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
    • rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
    • インチ: 1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(7-10-5-4-6-10)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12-/m0/s1
    • InChIKey: FSWZRPJWULLYSL-RYUDHWBXSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@H](C(=O)O)C[C@@H](C1)CC1CCC1)=O

計算された属性

  • 精确分子量: 283.17835828g/mol
  • 同位素质量: 283.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 384
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 3.1

(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6766759-5.0g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid, cis
2309433-05-2 95%
5g
$2816.0 2023-05-29
Enamine
EN300-6766759-0.05g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid, cis
2309433-05-2 95%
0.05g
$226.0 2023-05-29
Enamine
EN300-6766759-0.5g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid, cis
2309433-05-2 95%
0.5g
$758.0 2023-05-29
Enamine
EN300-6766759-0.1g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid, cis
2309433-05-2 95%
0.1g
$337.0 2023-05-29
Enamine
EN300-6766759-2.5g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid, cis
2309433-05-2 95%
2.5g
$1903.0 2023-05-29
Aaron
AR028QLS-100mg
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylicacid,cis
2309433-05-2 95%
100mg
$489.00 2023-12-15
Aaron
AR028QLS-250mg
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylicacid,cis
2309433-05-2 95%
250mg
$687.00 2023-12-15
1PlusChem
1P028QDG-50mg
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylicacid,cis
2309433-05-2 95%
50mg
$332.00 2024-05-24
Aaron
AR028QLS-10g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylicacid,cis
2309433-05-2 95%
10g
$5767.00 2023-12-15
1PlusChem
1P028QDG-100mg
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylicacid,cis
2309433-05-2 95%
100mg
$479.00 2024-05-24

(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid 関連文献

(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid (CAS No. 2309433-05-2)

CAS No. 2309433-05-2 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, formally known as (2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, is a chiral pyrrolidine derivative with a complex structural framework. Its unique stereochemistry and functional groups make it a promising candidate for various applications in drug discovery and development.

The molecular structure of this compound features a cyclobutylmethyl group at the 4-position and an N-benzoyl substituent at the 1-position, which are critical for its biological activity. The presence of stereocenters at the 2S and 4S positions enhances its potential as a chiral building block in medicinal chemistry. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for further research.

In the context of modern pharmaceutical research, this compound has been explored for its potential role in modulating biological pathways relevant to neurological disorders. Studies have indicated that pyrrolidine derivatives can interact with specific enzymes and receptors, potentially leading to therapeutic effects. The (2S,4S)-configuration of this molecule is particularly noteworthy, as it aligns with the stereochemical requirements observed in many biologically active compounds.

One of the most intriguing aspects of this compound is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel analogs with enhanced binding affinity and selectivity. For instance, modifications to the cyclobutylmethyl group have been investigated to improve solubility and metabolic stability, which are crucial factors in drug development.

The (2-methylpropan-2-yl)oxycarbonyl moiety in the compound's name highlights its role as an intermediate in peptide synthesis. This functionality is particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for carboxylic acid moieties. The ability to integrate such intermediates into larger molecular frameworks underscores their importance in constructing biologically active peptides and proteins.

Recent studies have also explored the pharmacokinetic properties of this compound and its derivatives. By optimizing structural features such as lipophilicity and metabolic clearance, researchers aim to enhance bioavailability and reduce off-target effects. Computational modeling techniques have been employed to predict how modifications at the cyclobutylmethyl and N-benzoyl positions will influence biological activity.

The compound's relevance extends beyond academic research; it has caught the interest of pharmaceutical companies looking for novel starting materials for drug development programs. Its unique structural motifs provide a foundation for designing molecules with improved pharmacological profiles. As synthetic chemistry continues to evolve, methods for producing enantiomerically pure forms of this compound will become increasingly refined.

From a chemical biology perspective, understanding how this molecule interacts with biological targets is essential for unlocking its therapeutic potential. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its binding modes within protein structures. These insights are critical for guiding structure-based drug design efforts.

The versatility of (2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid lies in its ability to serve multiple roles across different stages of drug discovery. Whether used as a building block, intermediate, or lead compound, its structural features offer numerous opportunities for innovation. As research progresses, collaborations between synthetic chemists and biologists will be key to translating these findings into tangible therapeutic outcomes.

In conclusion, this compound represents a significant advancement in the field of medicinal chemistry due to its unique structural properties and potential applications. Its stereochemistry, functional groups, and synthetic utility make it a valuable asset for researchers working on neurological disorders and other therapeutic areas. Continued exploration of its derivatives will likely yield novel compounds with improved efficacy and safety profiles.

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